

6-Acrylamidohexanoic Acid CAS number 20766-85-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Acrylamidohexanoic Acid

Cat. No.: B1347187

[Get Quote](#)

An In-depth Technical Guide to **6-Acrylamidohexanoic Acid** (CAS 20766-85-2)

Introduction

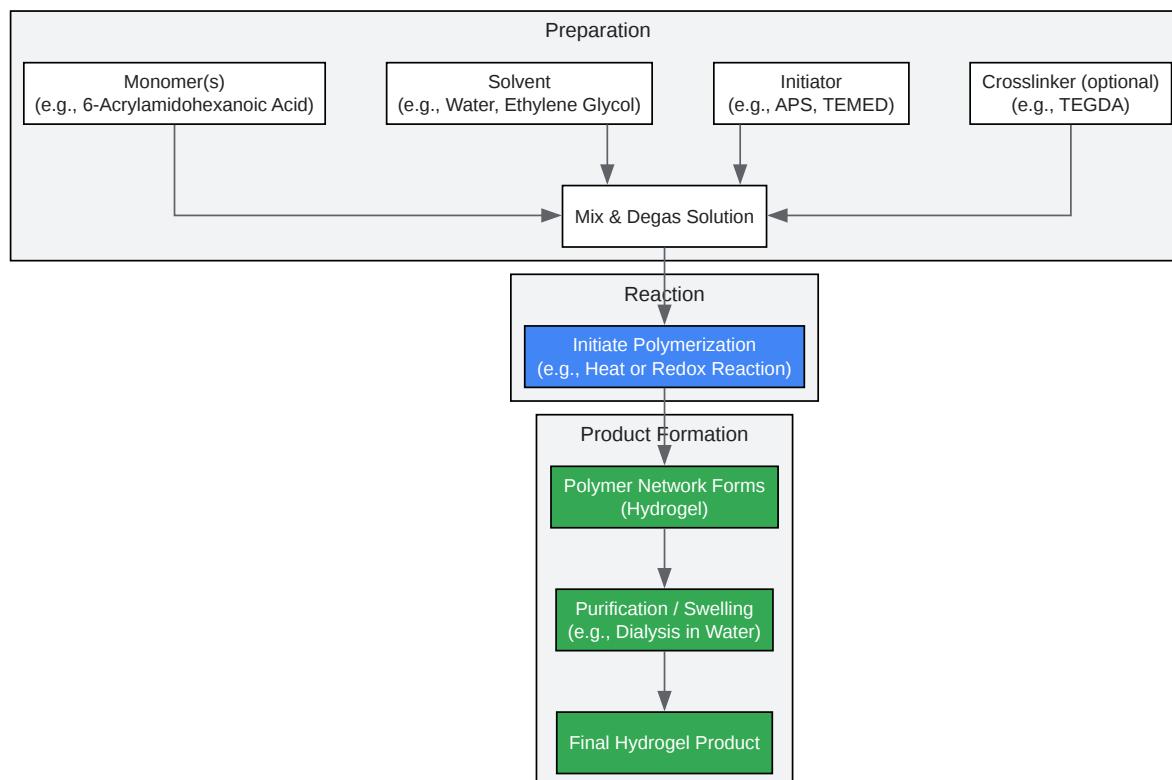
6-Acrylamidohexanoic acid, identified by CAS number 20766-85-2, is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. This molecule uniquely combines a polymerizable acrylamide group with a functional carboxylic acid moiety, linked by a six-carbon aliphatic chain. This architecture makes it an ideal building block for the synthesis of "smart" polymers and hydrogels that can respond to external stimuli, particularly pH. Its ability to participate in polymerization and to provide sites for further chemical modification has led to its use in creating advanced materials for biomedical applications, including self-healing hydrogels, controlled-release drug delivery systems, and biocompatible coatings. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

6-Acrylamidohexanoic acid is typically a white to off-white crystalline solid at room temperature.^[1] Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	20766-85-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₅ NO ₃	[1] [2] [4] [5]
Molecular Weight	185.22 g/mol	[1] [2] [4] [5]
IUPAC Name	6-(prop-2-enoylamino)hexanoic acid	[4]
Synonyms	6-(acryloylamino)hexanoic acid, A6ACA	[2] [3] [6]
Appearance	White to Almost white powder to crystal	[1]
Melting Point	87.0 to 91.0 °C	[1]
Boiling Point	160°C at 0.2 mmHg	[3]
Purity	>98.0%	[1]
Storage	Room Temperature, sealed in a dry, cool, and dark place	[1] [2] [7]
InChI Key	SAQWCPXBLNGTCC-UHFFFAOYSA-N	[2] [4] [8]
SMILES	C=CC(=O)NCCCCCC(=O)O	[7] [8]

Spectral Data and Characterization


Characterization of **6-Acrylamidohexanoic acid** is typically performed using standard analytical techniques. While specific spectra are lot-dependent, the expected spectral features are well-defined by its chemical structure.

Technique	Expected Features	Reference
¹ H NMR	Signals corresponding to the vinyl protons (CH ₂ =CH-) of the acrylamide group, a peak for the amide proton (-NH-), multiplets for the aliphatic chain protons (- (CH ₂) ₅ -), and a signal for the carboxylic acid proton (-COOH), which may be broad and exchangeable.	[8][9]
¹³ C NMR	Resonances for the carbonyl carbons of the amide and carboxylic acid, signals for the vinyl carbons, and multiple signals for the carbons in the hexanoic acid chain.	[8]
FT-IR	Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C=C stretching (alkene), and broad O-H stretching (carboxylic acid).	[6][10]
Mass Spec	A molecular ion peak (M ⁺) corresponding to the molecular weight of 185.22, along with characteristic fragmentation patterns resulting from the loss of functional groups.	[8][10]

Synthesis and Polymerization

6-Acrylamidohexanoic acid is primarily used as a monomer in the synthesis of functional polymers and hydrogels. Free-radical polymerization is the most common method employed.

General Workflow for Hydrogel Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for free-radical polymerization of **6-acrylamidohexanoic acid** to form a hydrogel.

Experimental Protocol: Synthesis of a pH-Responsive Hydrogel

This protocol provides a generalized method for synthesizing a poly(**6-acrylamidohexanoic acid**) hydrogel based on common literature procedures.[6][11]

Materials:

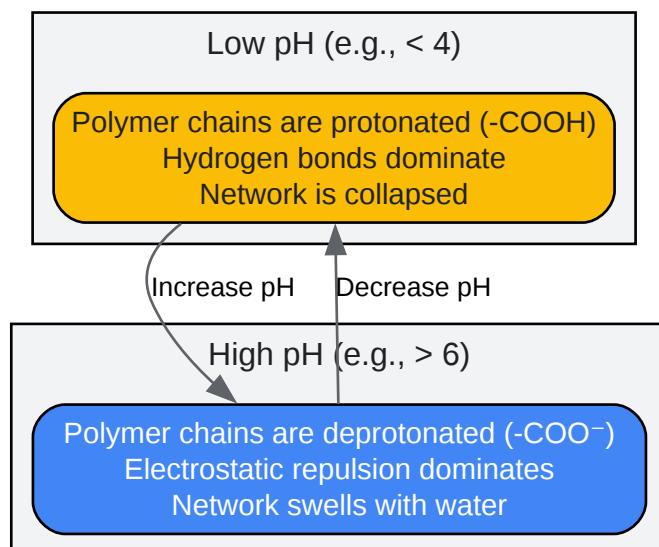
- **6-Acrylamidohexanoic acid** (Monomer)
- Tetraethylene glycol diacrylate (TEGDA) (Crosslinker)
- Ammonium persulfate (APS) (Initiator)
- N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
- Deionized water (Solvent)
- Nitrogen gas for degassing

Procedure:

- Monomer Solution Preparation: In a glass vial, dissolve a specific amount of **6-acrylamidohexanoic acid** and a molar percentage of TEGDA crosslinker in deionized water to achieve the desired final polymer concentration.
- Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
- Initiation: To the degassed solution, add the initiator, APS (as a freshly prepared aqueous solution), followed by the accelerator, TEMED. The amount of initiator will determine the polymerization rate and polymer molecular weight.
- Polymerization: Quickly vortex the solution after adding the initiator and accelerator. Allow the vial to stand at room temperature. Gelation should occur within minutes to an hour, forming a solid hydrogel.
- Purification: Once formed, the hydrogel is removed and placed in a large volume of deionized water. The water should be changed periodically over several days to dialyze out unreacted monomers, initiator, and any soluble oligomers.

- Equilibration: The purified hydrogel can then be equilibrated in a buffer of the desired pH for characterization or application.

Other advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed for more precise control over the polymer architecture and molecular weight distribution.[12][13]


Key Applications and Research Highlights

The dual functionality of **6-acrylamidohexanoic acid** makes it a versatile monomer for several advanced applications.

pH-Responsive Hydrogels

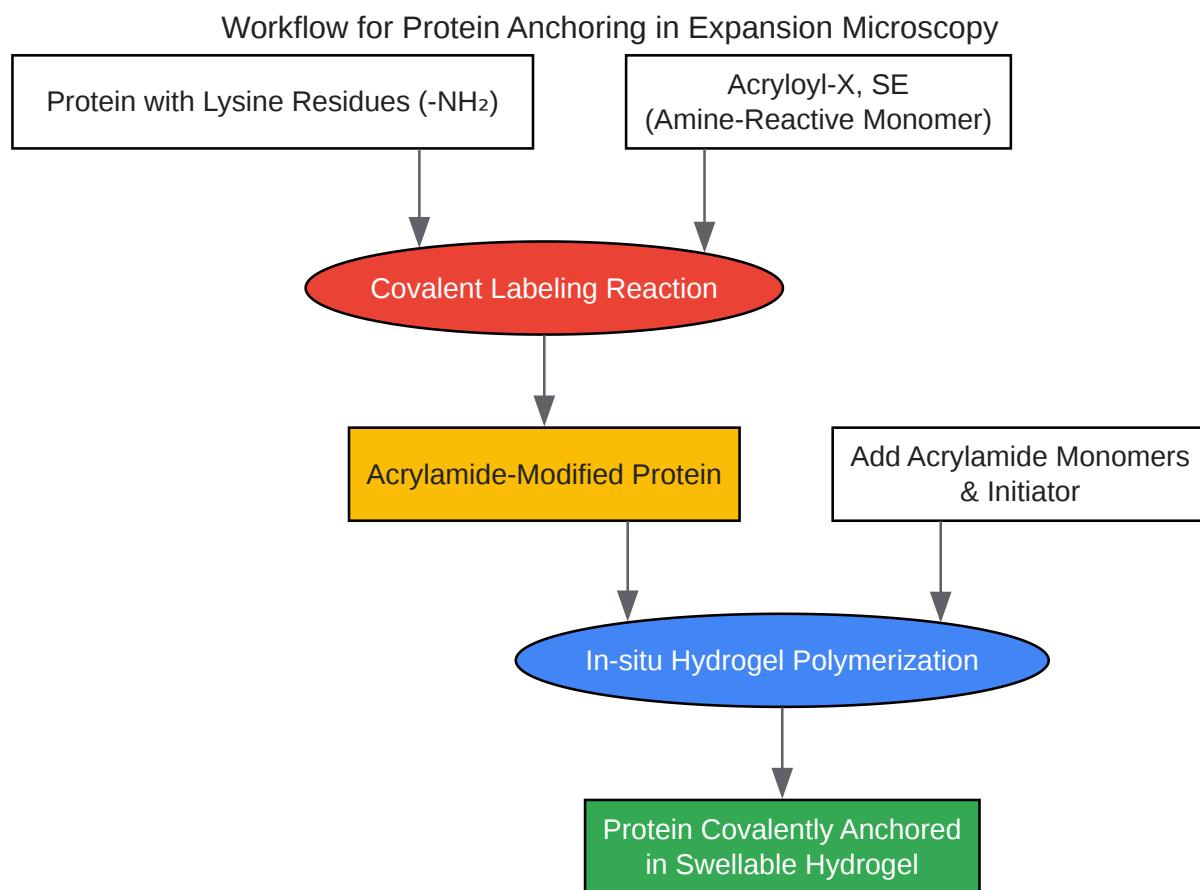
Polymers derived from **6-acrylamidohexanoic acid** contain pendant carboxylic acid groups. These groups are protonated at low pH, allowing for strong hydrogen bonding between polymer chains, resulting in a collapsed, less swollen state. At higher pH (above the pKa of the carboxylic acid), these groups deprotonate to form carboxylates. The resulting electrostatic repulsion between the negatively charged chains, combined with increased osmotic pressure, causes the hydrogel network to expand and swell significantly.[14][15] This property is highly valuable for creating materials that can release a payload in response to a specific physiological pH.

Mechanism of pH-Responsive Swelling

[Click to download full resolution via product page](#)

Caption: pH-dependent conformational change of poly(**6-acrylamidohexanoic acid**) chains.

Self-Healing and High-Strength Materials


The carboxylic acid and amide groups in poly(**6-acrylamidohexanoic acid**) are excellent hydrogen bond donors and acceptors. This feature has been exploited to create self-healing hydrogels, often in combination with other polymers like polyvinyl alcohol (PVA) or carboxymethyl chitosan (CMCS).^{[6][14]} These hydrogen bonds act as reversible crosslinks, allowing the material to autonomously repair damage. When cut, the polymer chains at the interface can re-establish these non-covalent interactions, restoring the material's integrity.^[6] The incorporation of this monomer can significantly increase the mechanical strength and strain of hydrogels.^{[6][14]}

Drug Delivery Systems

The pH-responsive nature of these hydrogels makes them excellent candidates for targeted drug delivery.^{[15][16]} For instance, a drug can be loaded into the hydrogel in its collapsed state and then released in the higher pH environment of the small intestine.^[15] The biocompatibility of polymers containing this monomer further enhances their suitability for biomedical applications. Adhesive-based drug delivery systems, such as patches, can also leverage these polymers to control drug release and improve pharmacokinetics.^[17]

Bioconjugation and Expansion Microscopy

While **6-acrylamidohexanoic acid** itself is used for polymerization, its succinimidyl ester (SE) derivative, known as Acryloyl-X, SE, is a critical reagent in biotechnology.^{[18][19]} This derivative is amine-reactive and is used to covalently attach a polymerizable acrylamide group to proteins and other biomolecules.^[18] A key application is in super-resolution imaging techniques like Expansion Microscopy (ExM). In this technique, proteins within a fixed tissue sample are labeled with Acryloyl-X, SE. This allows the proteins to be covalently anchored into a polyacrylamide hydrogel that is synthesized *in situ*. The hydrogel is then physically expanded, isotropically separating the fluorescently labeled proteins and enabling nanoscale imaging on conventional microscopes.^[18]

[Click to download full resolution via product page](#)

Caption: Use of an amine-reactive derivative for anchoring proteins into a hydrogel matrix.

Safety and Handling

6-Acrylamidohexanoic acid is classified as an irritant. Standard laboratory safety precautions should be followed when handling this chemical.

Hazard Class	GHS Code	Description	Reference
Pictogram	GHS07	Exclamation Mark	[2] [4]
Signal Word	Warning	[2] [4]	
Skin Irritation	H315	Causes skin irritation	[2] [4]
Eye Irritation	H319	Causes serious eye irritation	[2] [4]

Handling Recommendations:

- Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[\[3\]](#)
- Handle in a well-ventilated area or under a chemical fume hood.
- Avoid breathing dust.
- Wash hands thoroughly after handling.[\[3\]](#)
- In case of skin contact, wash with plenty of soap and water.[\[1\]](#)[\[20\]](#)
- In case of eye contact, rinse cautiously with water for several minutes.[\[3\]](#)

Conclusion

6-Acrylamidohexanoic acid is a highly versatile functional monomer with significant utility for researchers in materials science and drug development. Its unique combination of a polymerizable group and a pH-sensitive carboxylic acid allows for the straightforward synthesis of advanced hydrogels with tunable properties. Key applications in pH-responsive systems, self-healing materials, and as a platform for bioconjugation underscore its importance as a building block for the next generation of smart materials and biomedical devices. Proper handling and adherence to safety protocols are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Acrylamidohexanoic Acid | 20766-85-2 | TCI AMERICA [tcichemicals.com]
- 2. 6-Acrylamidohexanoic acid | 20766-85-2 [sigmaaldrich.com]
- 3. 6-ACRYLAMIDOHEXANOIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. 6-Acrylamidohexanoic Acid | C9H15NO3 | CID 324200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 20766-85-2|6-Acrylamidohexanoic acid|BLD Pharm [bldpharm.com]
- 8. 6-ACRYLAMIDOHEXANOIC ACID(20766-85-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. lehigh.edu [lehigh.edu]
- 11. epub.jku.at [epub.jku.at]
- 12. researchgate.net [researchgate.net]
- 13. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers Publishing Partnerships | Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry [frontierspartnerships.org]
- 17. Adhesive Drug Delivery: Top Benefits, Components & Applications [arxpharma.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg | Contact Us [thermofisher.com]

- 20. 6-Acrylamidohexanoic Acid | 20766-85-2 | TCI Deutschland GmbH [tcichemicals.com]
- To cite this document: BenchChem. [6-Acrylamidohexanoic Acid CAS number 20766-85-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347187#6-acrylamidohexanoic-acid-cas-number-20766-85-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com